N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide
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Overview
Description
N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a carbazole moiety and an indole carboxamide group. The presence of the chlorine atom at the 8th position of the carbazole ring adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Carbazole Intermediate: The initial step involves the synthesis of the 8-chloro-2,3,4,9-tetrahydro-1H-carbazole intermediate. This can be achieved through cyclization reactions of appropriate precursors under controlled conditions.
Coupling with Indole Derivative: The carbazole intermediate is then coupled with an indole derivative, such as indole-4-carboxylic acid, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, purification techniques like recrystallization, and quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The chlorine atom in the carbazole ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The exact mechanism of action of N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide is still under investigation. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
Comparison with Similar Compounds
N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-YL)-1H-indole-4-carboxamide can be compared with other similar compounds, such as:
N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)propanamide: This compound has a similar carbazole structure but differs in the substituent groups attached to the indole ring.
N-(8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-3-carboxamide: Another analog with slight variations in the position of the carboxamide group.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18ClN3O |
---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-4-carboxamide |
InChI |
InChI=1S/C21H18ClN3O/c22-16-7-1-4-13-14-5-2-9-18(20(14)25-19(13)16)24-21(26)15-6-3-8-17-12(15)10-11-23-17/h1,3-4,6-8,10-11,18,23,25H,2,5,9H2,(H,24,26) |
InChI Key |
MHRMIGYZWJVKLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)C4=C5C=CNC5=CC=C4 |
Origin of Product |
United States |
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